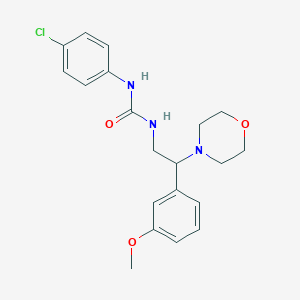

![molecular formula C26H23FN2O5 B2480305 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide CAS No. 850907-16-3](/img/structure/B2480305.png)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic molecules that combine several functional groups and structural motifs, including benzodioxin and isoquinoline derivatives. These motifs are known for their diverse biological activities and are often explored for their therapeutic potential.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic or heterocyclic compounds. These processes may involve condensation reactions, protection and deprotection of functional groups, and the use of catalysts to achieve the desired structural complexity. For example, Rao et al. (2020) detailed the synthesis of benzylidene-oxazolone derivatives through condensation, highlighting the intricate steps involved in constructing complex molecules (Rao et al., 2020).

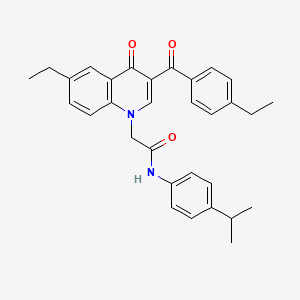

Molecular Structure Analysis

The molecular structure of such compounds is characterized using advanced spectroscopic methods, including NMR (Nuclear Magnetic Resonance) and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry. Abbasi et al. (2019) utilized NMR and mass spectrometry to elucidate the structure of benzodioxane and acetamide derivatives, demonstrating the utility of these methods in confirming molecular structures (Abbasi et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups and overall molecular architecture. They may undergo reactions typical for acetamides, benzodioxins, and isoquinolines, including nucleophilic substitutions, oxidation-reduction reactions, and electrophilic additions. Malkova et al. (2014) discussed oxidation reactions of azines, which could be relevant for understanding the oxidative behavior of complex acetamides (Malkova et al., 2014).

Applications De Recherche Scientifique

PET Imaging Applications

One of the primary applications of compounds related to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide" is in Positron Emission Tomography (PET) imaging. Yui et al. (2010) evaluated 18F-labeled PET ligands for their kinetics in the monkey brain and for imaging of translocator protein (18 kDa) (TSPO) in infarcted rat brains. The study found that these ligands had a high uptake in TSPO-rich organs and allowed visualization of increased TSPO expression in infarcted rat brains, suggesting their utility in imaging studies related to brain injuries and diseases (Yui et al., 2010).

Antitumor Activity

Compounds with a similar molecular structure have been synthesized and evaluated for their antitumor activities. Al-Suwaidan et al. (2016) designed and synthesized novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. The study indicated that certain derivatives were significantly more potent compared to the control, suggesting their potential as antitumor agents (Al-Suwaidan et al., 2016).

Antimicrobial Activity

The antimicrobial activity of derivatives has also been investigated. Rao et al. (2020) synthesized 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives and tested them for antibacterial activity. The study found that derivatives with bromine substitution exhibited a good activity profile, highlighting the potential of these compounds in developing new antimicrobial agents (Rao et al., 2020).

Neuropharmacological Applications

Derivatives of the compound have been explored for their neuropharmacological properties. Medhurst et al. (2007) described a novel histamine H3 receptor antagonist, showing its potential for treating dementia in Alzheimer's disease and other cognitive disorders. The antagonist demonstrated high affinity for human and rat H3 receptors and improved cognitive performance in preclinical models, suggesting its application in neuropharmacology (Medhurst et al., 2007).

Molecular Docking and Binding Studies

New derivatives have been synthesized and characterized for their binding properties. Raj (2020) synthesized derivatives via a three-component reaction and examined their DNA-binding interactions and protein-binding interactions with bovine serum albumin (BSA). The study highlighted the potential of these compounds in molecular docking and binding studies, indicating their relevance in understanding molecular interactions and designing targeted therapies (Raj, 2020).

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O5/c27-21-6-2-1-4-17(21)15-29-11-10-19-20(26(29)31)5-3-7-22(19)34-16-25(30)28-18-8-9-23-24(14-18)33-13-12-32-23/h1-9,14H,10-13,15-16H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPILQEPZLKMLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)

![N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2480231.png)

![Methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)

![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480235.png)

![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)

![2-Cyclopropyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2480241.png)

![7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480242.png)